molecular formula C10H7Cl3N2O4 B12895965 5-Isoxazolol, 4,5-dihydro-3-(4-nitrophenyl)-5-(trichloromethyl)- CAS No. 187812-02-8

5-Isoxazolol, 4,5-dihydro-3-(4-nitrophenyl)-5-(trichloromethyl)-

Cat. No.: B12895965
CAS No.: 187812-02-8
M. Wt: 325.5 g/mol
InChI Key: JPCVPJHVOZRREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl ketone in the presence of hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can act as an electrophilic center. These interactions can lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Trichloromethyl Sulfide: Similar in structure but contains a sulfur atom instead of the isoxazole ring.

    3-(4-Nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of the isoxazole ring.

    4-Nitrophenyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of the trichloromethyl group.

Uniqueness

3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl and trichloromethyl groups within the isoxazole ring

Properties

CAS No.

187812-02-8

Molecular Formula

C10H7Cl3N2O4

Molecular Weight

325.5 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H7Cl3N2O4/c11-10(12,13)9(16)5-8(14-19-9)6-1-3-7(4-2-6)15(17)18/h1-4,16H,5H2

InChI Key

JPCVPJHVOZRREG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.